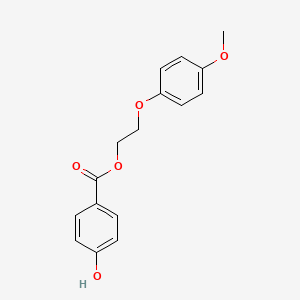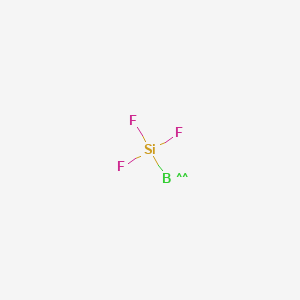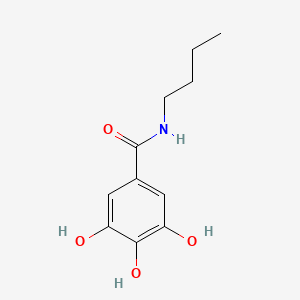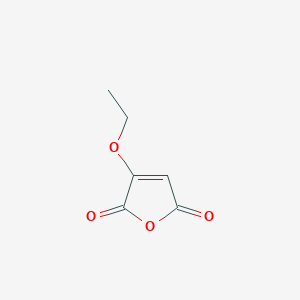
3-Ethoxyfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 5 positions, with an ethoxy group attached at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethoxyfuran-2,5-dione can be synthesized through several methods. . This method typically uses an acid catalyst such as sulfuric acid or trifluoroacetic acid to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as ethyl acetoacetate and maleic anhydride, are reacted under controlled temperatures and pressures to produce the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxyfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive functional groups
Mécanisme D'action
The mechanism of action of 3-ethoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Furan: A simpler analog with a five-membered ring containing one oxygen atom.
2,5-Dimethylfuran: A derivative with methyl groups at the 2 and 5 positions.
Maleic Anhydride: A related compound with a similar furan-2,5-dione structure but without the ethoxy group.
Uniqueness: 3-Ethoxyfuran-2,5-dione is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows for additional synthetic modifications and applications in various fields .
Propriétés
Numéro CAS |
117615-50-6 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-ethoxyfuran-2,5-dione |
InChI |
InChI=1S/C6H6O4/c1-2-9-4-3-5(7)10-6(4)8/h3H,2H2,1H3 |
Clé InChI |
PFASSPYFJVNBQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


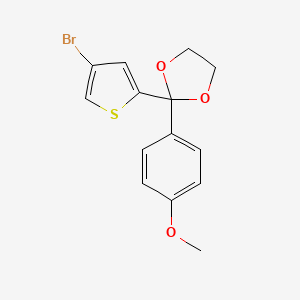


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
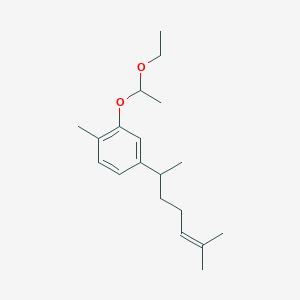
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

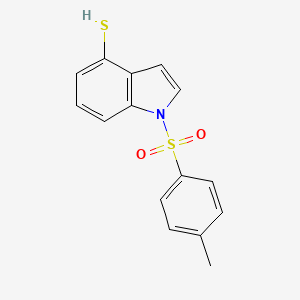
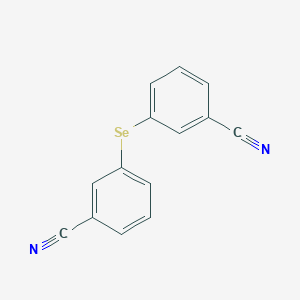
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

